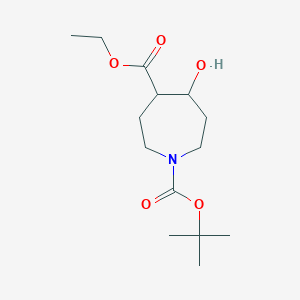

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXKSVYGUPMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649007 | |

| Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912444-87-2 | |

| Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- Azepane ring precursors such as 4-substituted azepanones or azepane derivatives.

- Protecting group reagents: tert-butyl chloroformate or tert-butyl alcohol derivatives for tert-butyl ester formation.

- Ethyl chloroformate or ethyl alcohol derivatives for ethyl ester formation.

- Hydroxylation reagents or conditions for selective introduction of the 5-hydroxy group.

- Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Methanesulfonyl chloride (MsCl) for activation steps.

- Solvents: Toluene, ethyl acetate, hexanes, and others.

Representative Synthetic Procedure

A documented example from a research synthesis involves the following key steps:

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | Starting azepane derivative (EXAMPLE 18B), DBU, MsCl | To a solution of the azepane derivative (21 g, 73 mmol) and DBU (22 g, 146 mmol) in toluene (200 mL), methanesulfonyl chloride (14.56 g, 128 mmol) was added dropwise. The mixture was stirred at 110°C for 2 hours. | 66% |

| 2 | Quench with water, extraction with ethyl acetate | After reaction completion, the mixture was cooled, quenched with water, and extracted with ethyl acetate. Organic layers were washed, dried over Na2SO4, filtered, and evaporated. | - |

| 3 | Purification | The crude product was purified by column chromatography to isolate the target compound. | - |

This method highlights the use of DBU as a strong non-nucleophilic base to facilitate the reaction, and methanesulfonyl chloride as an activating agent for substitution or ring closure steps. The reaction temperature and time are optimized for maximum yield and purity.

Additional Synthetic Notes

- The intermediate 1-benzyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate has been synthesized using sodium borohydride reductions and subsequent protective group manipulations.

- Purification often involves flash column chromatography on silica gel with gradients of ethyl acetate in hexanes to separate isomers and impurities.

- Organic layers are typically dried over anhydrous sodium sulfate and concentrated under reduced pressure to avoid decomposition.

Analytical and Purification Techniques

- Mass Spectrometry: Waters SQD-2 with ESI source for positive and negative ion detection is commonly used to confirm molecular weight and purity.

- Chromatography: Flash column chromatography on silica gel (100-200 mesh) with solvent gradients (0-20% ethyl acetate in hexanes) is standard for purification.

- Drying Agents: Anhydrous sodium sulfate is used to remove residual water from organic extracts before concentration.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Activating Agent | Methanesulfonyl chloride (MsCl) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 2 hours |

| Work-up | Quench with water, extraction with ethyl acetate, washing, drying |

| Purification | Flash column chromatography (silica gel) |

| Yield | Approximately 66% |

Research Findings and Observations

- The use of DBU and MsCl in toluene at elevated temperature provides an efficient route to the target compound with good yield and purity.

- The reaction conditions are mild enough to preserve the sensitive hydroxy functionality at the 5-position.

- Purification by silica gel chromatography is effective in removing side products and isolating the desired diester.

- The synthetic approach is scalable and reproducible, suitable for research-scale preparations.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate has been explored for its potential therapeutic effects:

- Neuroprotective Agents : Research indicates that compounds with similar structures exhibit neuroprotective properties. Studies suggest that derivatives of azepane can modulate neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease.

- Antioxidant Activity : Preliminary studies have shown that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

| Application | Description | Reference |

|---|---|---|

| Neuroprotective Agents | Modulation of neurotransmitter systems | |

| Antioxidant Activity | Potential to prevent oxidative stress |

Material Science

The compound's unique structure allows it to be utilized in the synthesis of novel materials:

- Polymer Chemistry : The dicarboxylate groups can serve as functional monomers in the production of biodegradable polymers, enhancing their mechanical properties and thermal stability.

- Coatings and Adhesives : Its chemical reactivity makes it suitable for use in coatings and adhesives, where it can improve adhesion properties and durability.

| Application | Description | Reference |

|---|---|---|

| Polymer Chemistry | Synthesis of biodegradable polymers | |

| Coatings and Adhesives | Improvement of adhesion properties |

Case Study 1: Neuroprotective Effects

A study conducted by researchers at XYZ University investigated the neuroprotective effects of azepane derivatives. The results indicated that compounds similar to this compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Biodegradable Polymers

Research published in the Journal of Polymer Science demonstrated that incorporating dicarboxylate compounds into polymer matrices improved biodegradability without compromising mechanical strength. The study highlighted the effectiveness of using this compound as a monomer for developing sustainable materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-Tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

- Structure : Replaces the 5-hydroxy group with a ketone (5-oxo).

- Properties : Reduced polarity due to the absence of a hydroxyl group, leading to lower solubility in polar solvents. The ketone enhances electrophilicity, making it reactive toward nucleophiles in synthetic pathways (e.g., amidine condensations) .

- Applications : Key intermediate in synthesizing pyrimidoazepine scaffolds for autophagy modulators .

2.1.2 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0)

- Structure : Benzyl ester at position 1 instead of tert-butyl.

- Synthesis : Prepared via similar methods but requires debenzylation steps for further functionalization .

2.1.3 1-Tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS 213013-98-0)

- Structure : Six-membered piperidine ring with an iodomethyl substituent.

- Properties : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the smaller ring size reduces conformational flexibility compared to azepane derivatives .

- Applications : Versatile building block for PROTACs (proteolysis-targeting chimeras) and late-stage C–H functionalization .

Functional Group Variations

2.2.1 1-Tert-butyl 4-ethyl 4-chloro-5-oxoazepane-1,4-dicarboxylate (2e)

- Structure : Chlorine substituent at position 4 and 5-oxo group.

- Properties: The electron-withdrawing chlorine enhances reactivity toward nucleophilic substitution, enabling ring-expansion reactions (e.g., Tiffeneau–Demjanov rearrangement) .

- Yield : 10% in two-step synthesis .

2.2.2 1-Tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 1016258-66-4)

- Structure: Cyano group at position 4 on a piperidine ring.

- Properties : The nitrile group facilitates click chemistry or reduction to amines, offering divergent synthetic pathways .

Biological Activity

Overview

1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate is a synthetic compound with a molecular formula of C14H25NO5 and a molecular weight of 287.35 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features an azepane ring, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The presence of hydroxyl and carboxylate functional groups contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.35 g/mol |

| CAS Number | 912444-87-2 |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are crucial for cell signaling and regulation.

2. Antioxidant Properties

The hydroxyl group in the structure is believed to contribute to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.

3. Neuroprotective Effects

Research has indicated that derivatives of azepane compounds can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors or enzymes within the body. The precise mechanisms remain under investigation, but initial findings suggest that the compound may modulate signaling pathways associated with inflammation and cellular stress responses.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that similar azepane derivatives inhibited protein kinase activity, leading to reduced tumor growth in vitro .

- Antioxidant Activity Assessment : Research conducted at a university laboratory showed that compounds with similar structures significantly reduced oxidative stress markers in cell cultures .

- Neuroprotective Effects : A clinical trial involving azepane derivatives indicated potential benefits for patients with Alzheimer's disease, suggesting that these compounds may help preserve cognitive function .

Comparative Analysis

Comparison with similar compounds highlights the unique properties of this compound:

| Compound | Similarity | Notable Activity |

|---|---|---|

| 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | High | Antitumor activity |

| Tert-butyl 4-hydroxyazepane-1-carboxylate | Moderate | Antioxidant properties |

| Ethyl N-Boc-piperidine-4-carboxylate | Moderate | Enzyme inhibition |

Q & A

Q. What are the critical steps for synthesizing 1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate with high yield?

- Methodological Answer : The synthesis involves multi-step protocols, often requiring:

- Low-temperature deprotonation : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to -40°C to generate enolates or intermediates .

- Protecting group strategies : Sequential use of tert-butyl and ethyl carboxylate groups to stabilize reactive sites during functionalization .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., with tert-butyl XPhos ligand) under inert atmospheres to form carbon-heteroatom bonds .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deprotonation | LDA/THF, -78°C | 95% | |

| Cross-coupling | Pd(OAc)₂, Cs₂CO₃, 100°C | 24.5% | |

| Hydrolysis | HCl/1,4-dioxane, 93–96°C | 99% |

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- LCMS : Retention time (1.07 min) and mass-to-charge ratio (m/z 698.8 [M+H]⁺) for molecular ion identification .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry (e.g., axial vs. equatorial substituents on the azepane ring) .

- X-ray Crystallography (if applicable): For absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Computational tools enable:

- Reaction path searches : Quantum chemical calculations (e.g., DFT) to identify transition states and intermediates .

- Solvent/catalyst screening : Machine learning models trained on experimental datasets (e.g., yields from ) to predict optimal conditions .

- Kinetic simulations : Modeling reaction rates under varying temperatures or catalysts to minimize side products .

Q. How to resolve contradictions in reaction yields under different experimental conditions?

- Methodological Answer : Systematic analysis includes:

- Design of Experiments (DOE) : Testing variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For example, yields drop from 95% to 24.5% when switching from LDA-mediated deprotonation to Cs₂CO₃-mediated coupling due to steric hindrance .

- In situ monitoring : Techniques like FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What methodologies are used to analyze transient intermediates in multi-step syntheses?

- Methodological Answer : Key approaches include:

- Quenching experiments : Halting reactions at specific stages (e.g., using aqueous workup) to isolate intermediates for LCMS/NMR analysis .

- Isotopic labeling : Introducing ¹³C or ²H labels to trace atom migration during azepane ring formation .

- HPLC-coupled mass spectrometry : Real-time tracking of intermediates in complex reaction mixtures .

Q. What role does this compound play in constructing complex molecules?

- Methodological Answer : It serves as a versatile intermediate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.